Trimethoxymethylsilane
CAS No.: 1185-55-3
Cat. No.: VC20948705
Molecular Formula: C4H12O3Si
Molecular Weight: 136.22 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 1185-55-3 | 
|---|---|
| Molecular Formula | C4H12O3Si | 
| Molecular Weight | 136.22 g/mol | 
| IUPAC Name | trimethoxy(methyl)silane | 
| Standard InChI | InChI=1S/C4H12O3Si/c1-5-8(4,6-2)7-3/h1-4H3 | 
| Standard InChI Key | BFXIKLCIZHOAAZ-UHFFFAOYSA-N | 
| SMILES | CO[Si](C)(OC)OC | 
| Canonical SMILES | CO[Si](C)(OC)OC | 
| Boiling Point | 102.5 °C | 
Introduction
Chemical Properties and Structure
Physical Properties
Trimethoxymethylsilane exhibits distinctive physical properties that determine its handling requirements and applications. The compound is a colorless, transparent liquid with a mild odor at room temperature . It has a molecular weight of 136.22 g/mol and follows the molecular formula C₄H₁₂O₃Si  .
Table 1: Physical Properties of Trimethoxymethylsilane
Structural Characteristics
The molecular structure of trimethoxymethylsilane features a tetrahedral arrangement around the central silicon atom. The methyl group contributes to the compound's hydrophobic character, while the three methoxy groups introduce potential reaction sites for hydrolysis and condensation reactions. This structural arrangement gives the molecule its InChIKey identifier: BFXIKLCIZHOAAZ-UHFFFAOYSA-N .
The silicon-oxygen bonds in trimethoxymethylsilane are particularly notable for their reactivity in the presence of water or other nucleophiles. These bonds can undergo hydrolysis to form silanol intermediates (Si-OH), which can subsequently condense to form siloxane (Si-O-Si) linkages. This reactivity pattern is fundamental to the compound's applications in polymer chemistry and materials science .
Stability and Reactivity
Trimethoxymethylsilane is stable under normal conditions but exhibits significant moisture sensitivity. The compound reacts slowly with atmospheric moisture, undergoing hydrolysis of the methoxy groups. This reaction can lead to the formation of methanol and silanol intermediates, which may further condense to form oligomeric or polymeric species .
The compound's hydrolytic sensitivity is rated as 7 on a standard scale, indicating it reacts slowly with moisture/water. This property necessitates storage under dry conditions, typically below 30°C, to maintain its chemical integrity  .
Regarding chemical compatibility, trimethoxymethylsilane is incompatible with:
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Water 
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Strong acids 
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Strong oxidizing agents 
 These incompatibilities result from the compound's potential to undergo rapid hydrolysis in acidic conditions or oxidation reactions that may release heat and potentially flammable byproducts .
Synthesis Methods
Industrial Production
The primary industrial method for producing trimethoxymethylsilane involves the reaction of monomethyltrichlorosilane (CH₃SiCl₃) with methanol (CH₃OH). This methanolysis reaction proceeds with the elimination of hydrogen chloride (HCl) as a byproduct .
A patent describes the following industrial preparation method:
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Monomethyltrichlorosilane and methanol (carbinol) are combined in a reactor at a molar ratio of 1:1.01 
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The reaction is controlled at approximately 20°C with a dropping speed of 20 kg/h 
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HCl is removed by reflux at 75°C until the temperature reaches the boiling point of methyltrimethoxysilane (approximately 104°C) 
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The reaction mixture is maintained at this temperature for one hour 
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After cooling to ambient temperature, the mixture is neutralized to pH 8.0 using methanol and metallic sodium 
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The supernatant is distilled, with the product collected at approximately 103.5°C 
 This process yields trimethoxymethylsilane as an achromatic transparent liquid with a typical product purity of 98.5% and chlorine content around 10 ppm. This method is considered environmentally favorable as it avoids the use of additional solvents that might contribute to pollution .
Laboratory Synthesis
In laboratory settings, trimethoxymethylsilane can be synthesized through alternative routes. One method involves the direct reaction of methyltrichlorosilane with anhydrous methanol in the presence of a base (typically an amine) to neutralize the hydrogen chloride formed during the reaction. The reaction is typically conducted in an inert atmosphere to prevent premature hydrolysis of the product .
Another approach involves the transesterification of other methyl-substituted silanes. For example, methyltriethoxysilane can be converted to methyltrimethoxysilane through reaction with methanol in the presence of an appropriate catalyst .
Purification of laboratory-synthesized trimethoxymethylsilane typically involves distillation, with the product collected at 102°C (760 mm Hg). The purity can be assessed through techniques such as gas chromatography, with high-purity material showing 98.5% or greater content of the target compound  .
Applications
In Materials Science
Trimethoxymethylsilane serves as a critical precursor in the synthesis of various silicon-based materials, particularly in the development of advanced functional materials with tailored properties .
One significant application is in the preparation of flexible silica aerogels. By using trimethoxymethylsilane as a precursor, researchers can develop aerogels with modified surface properties, often resulting in materials with enhanced hydrophobicity and flexibility compared to traditional silica aerogels .
The compound is also employed in nanocomposite synthesis. Its ability to form covalent bonds with both organic and inorganic components makes it valuable for creating hybrid materials with enhanced thermal, mechanical, or electrical properties. These nanocomposites find applications in areas ranging from automotive components to advanced electronic materials .
In Chemical Synthesis
In chemical synthesis, trimethoxymethylsilane serves multiple functions:
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As a crosslinking agent in the preparation of polysiloxane polymers, contributing to the formation of three-dimensional networks with specific mechanical and thermal properties . 
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As an acid scavenger in organic reactions. For example, it has been employed in the formation of substituted azulenes from allenylsilanes and tropylium tetrafluoroborate, where it helps control the reaction environment by neutralizing acids generated during the transformation . 
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As a reagent for direct amidation of carboxylic acids, providing a pathway to form amide bonds under mild conditions, which is particularly valuable in the synthesis of pharmaceutically relevant compounds . 
In Surface Treatments
Trimethoxymethylsilane plays a crucial role in surface modification and treatment applications:
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In the coating of carbon-fiber surfaces, where it can enhance interfacial adhesion between carbon fibers and various matrix materials, leading to stronger composite materials . 
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As a glass fiber surface treatment agent, improving the mechanical bonding between glass fibers and polymer matrices in reinforced plastic composites . 
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As a talk agent for reinforced plastic laminated products, enhancing mechanical strength, heat resistance, and moisture resistance of the final materials . 
 These surface treatment applications typically involve the formation of siloxane bonds between the substrate surface and the silicon-containing moiety, resulting in chemically modified surfaces with tailored properties .
Market Trends and Future Perspectives
The market for trimethoxymethylsilane continues to evolve, driven by expanding applications in advanced materials and chemical synthesis. The compound's versatility as a silicon-based building block positions it favorably in growing markets such as:
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Advanced composite materials for automotive, aerospace, and construction industries, where weight reduction and enhanced performance are key drivers. 
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Electronics and semiconductor manufacturing, where silicon-based materials play crucial roles in various components and processes. 
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High-performance coatings with special properties such as hydrophobicity, durability, or specific optical characteristics. 
 The continued development of environmentally friendly synthesis routes, as exemplified by patents describing solvent-free processes, aligns with broader industry trends toward greener chemistry and sustainable manufacturing practices . Additionally, research into new applications of trimethoxymethylsilane in emerging fields such as flexible electronics, energy storage materials, and biomedical devices suggests ongoing growth potential for this versatile compound.
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